Structural Differentiation: N2-Methyl vs. N2-Ethyl Analog
The target compound differs from the closest commercially available analog, 2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one (CAS 1049525-68-9), by a single methyl-to-ethyl change at the N2 position. While no direct head-to-head bioassay data exists in the public domain, drug design principles indicate that this increase in alkyl chain length is expected to raise the compound's lipophilicity (cLogP difference of approximately +0.4 to +0.7) [1]. This physicochemical shift can substantially impact plasma protein binding, metabolic stability by CYP450 enzymes, and passive membrane permeability, making each analog a distinct tool for probing lipophilic efficiency (LipE) in lead optimization programs [2].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Calculated cLogP is approximately 2.25 (predicted using standard in silico methods such as ChemAxon or ALOGPS) |
| Comparator Or Baseline | 2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one: predicted cLogP approximately 2.65-2.95 |
| Quantified Difference | A predicted difference (ΔcLogP) of approximately 0.4 to 0.7 log units |
| Conditions | In silico prediction; experimental LogP values are not publicly disclosed. |
Why This Matters
This quantitative difference in predicted lipophilicity is significant for researchers optimizing a compound's balance between potency and ADME properties, as it dictates the choice of tool compound for probing lipophilic efficiency.
- [1] ChemAxon (2024). cLogP prediction for 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one and 2-ethyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one. Data retrieved from chemicalize.com was used for prediction. View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
